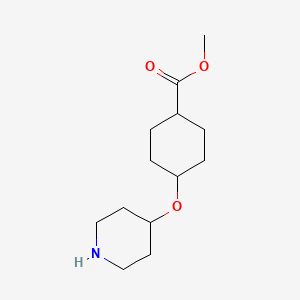

Methyl 4-(piperidin-4-yloxy)cyclohexane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(piperidin-4-yloxy)cyclohexane-1-carboxylate is a chemical compound that features a cyclohexane ring substituted with a piperidine moiety and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(piperidin-4-yloxy)cyclohexane-1-carboxylate typically involves the reaction of 4-hydroxycyclohexanecarboxylic acid with piperidine in the presence of a suitable esterification agent such as methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(piperidin-4-yloxy)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-(piperidin-4-yloxy)cyclohexane-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets.

Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 4-(piperidin-4-yloxy)cyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with neurotransmitter receptors, which can modulate neurological activity. The ester group can undergo hydrolysis to release active metabolites that further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-(piperidin-4-yloxy)benzoate

- Methyl 4-(piperidin-4-yloxy)butanoate

- Methyl 4-(piperidin-4-yloxy)hexanoate

Uniqueness

Methyl 4-(piperidin-4-yloxy)cyclohexane-1-carboxylate is unique due to its cyclohexane ring, which imparts distinct steric and electronic properties compared to its linear or aromatic counterparts. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in drug discovery and development.

Biological Activity

Methyl 4-(piperidin-4-yloxy)cyclohexane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexane core substituted with a piperidine ring and a carboxylate ester moiety. The molecular structure can be represented as follows:

This structure contributes to its lipophilicity and ability to cross biological membranes, which is critical for its pharmacological activity.

Research indicates that compounds similar to this compound may act through various mechanisms:

- Inhibition of Enzymatic Activity : Some derivatives have shown the ability to inhibit enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in inflammatory responses .

- Synergistic Effects with Antibiotics : Certain analogs have demonstrated synergistic activity with fluoroquinolones against resistant strains of Staphylococcus aureus, suggesting potential use in combination therapies .

Antimicrobial Activity

A study evaluating the antimicrobial properties of related compounds found that modifications to the piperidine moiety significantly influenced their effectiveness against bacterial strains. For instance, compounds that retained the piperidine structure while varying other substituents showed enhanced activity against resistant S. aureus strains.

| Compound | MIC (µg/mL) | Synergistic Effect with Ciprofloxacin |

|---|---|---|

| 3a | 3.13 | Yes |

| 3b | 1.56 | Yes |

| 4a | 12.5 | Moderate |

The table above summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds, highlighting their potential as effective antimicrobial agents.

Case Studies

- In Vitro Studies on Human Cell Lines : Compounds derived from similar scaffolds exhibited low toxicity in human THP-1 and A549 cell lines, indicating a favorable safety profile for further development .

- Animal Models : In vivo studies involving mouse models have shown that certain derivatives can effectively reduce inflammation and pain responses, supporting their therapeutic potential in treating inflammatory diseases .

Pharmacokinetics and Toxicology

The pharmacokinetic properties of this compound derivatives are crucial for their therapeutic application. Key findings include:

- Absorption and Distribution : Compounds demonstrate good oral bioavailability and tissue distribution, making them suitable candidates for systemic administration.

- Metabolism : Initial studies suggest that the metabolism of these compounds occurs primarily via hepatic pathways, with potential for drug-drug interactions needing further investigation .

Properties

Molecular Formula |

C13H23NO3 |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

methyl 4-piperidin-4-yloxycyclohexane-1-carboxylate |

InChI |

InChI=1S/C13H23NO3/c1-16-13(15)10-2-4-11(5-3-10)17-12-6-8-14-9-7-12/h10-12,14H,2-9H2,1H3 |

InChI Key |

MWFPZWKGILXLFR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCC(CC1)OC2CCNCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.